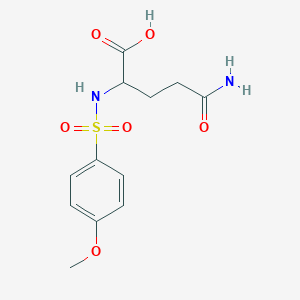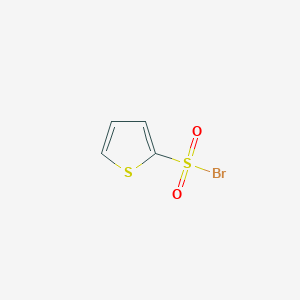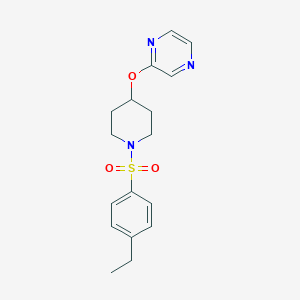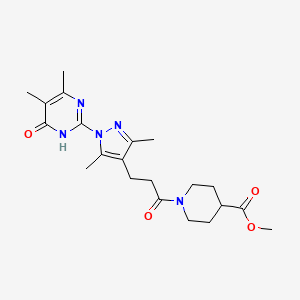
(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C22H17BrN2O4S and its molecular weight is 485.35. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Derivatives
A study by Darehkordi et al. (2013) explored the synthesis of new potentially biologically active derivatives from sugar thiosemicarbazone derivatives. These compounds were synthesized using various reactions and their structures were established using spectroscopic methods. The study also investigated the effect of different solvents on the reactions involved in the synthesis process. This research underscores the versatility of thiazole derivatives in synthesizing new compounds with potential biological activities (Darehkordi, Ramezani, & Ranjbar-Karimi, 2013).
Antibacterial Activity
Trotsko et al. (2018) synthesized a series of new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlights the potential of thiazole derivatives in developing new antibacterial agents, with some compounds exhibiting activities comparable or superior to standard reference drugs (Trotsko et al., 2018).
Nonlinear Optical Properties
Research by No et al. (2010) on a novel Y-type polyurethane containing tricyanovinylthiazole investigated its nonlinear optical (NLO) properties. The study found that the polyurethane demonstrated significant thermal stability and promising NLO properties, making it a candidate for NLO device applications (No, Jang, Cho, & Lee, 2010).
Corrosion Inhibition
A study conducted by Farahati et al. (2019) on the synthesis and application of thiazoles as corrosion inhibitors for copper highlighted the effectiveness of these compounds. The study employed various evaluation techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrating high inhibition efficiencies that suggest thiazoles are effective corrosion inhibitors (Farahati et al., 2019).
Antimicrobial and Antioxidant Potentials
Ananda Danagoudar et al. (2018) investigated the antioxidant and cytotoxic potentials of ethyl acetate extracts from endophytic fungi isolated from the medicinal plant Tragia involucrata L. Their findings reveal the potential of such extracts, especially from Penicillium citrinum, in exhibiting high antioxidant and cytotoxic activities, pointing towards their use in novel therapy designs for ailments associated with free radical generation (Danagoudar et al., 2018).
Eigenschaften
IUPAC Name |
[4-[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]-2,6-dimethoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4S/c1-13(26)29-21-19(27-2)9-14(10-20(21)28-3)8-16(11-24)22-25-18(12-30-22)15-4-6-17(23)7-5-15/h4-10,12H,1-3H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCPLGVHGXBRT-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2835459.png)
![N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2835461.png)
![2-(1-methyl-1H-indol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2835463.png)

